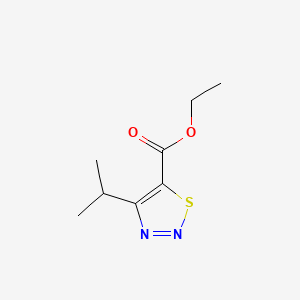

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mécanisme D'action

Target of Action

Thiadiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of thiadiazole derivatives can vary widely depending on their specific structure and functional groups. For example, some thiadiazole derivatives have been found to inhibit bacterial growth by disrupting protein synthesis .

Biochemical Pathways

The biochemical pathways affected by thiadiazole derivatives can also vary widely. For example, some thiadiazole derivatives have been found to inhibit the synthesis of key proteins in bacteria, leading to their death .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets bacterial proteins, it could lead to the death of bacterial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with isopropyl hydrazinecarbothioamide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Carboxylic acids, amides, esters, and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives, such as:

4-(Methyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

4-(Phenyl)-1,2,3-thiadiazole-5-carboxylate: Contains a phenyl group, which can influence its chemical and biological properties.

4-(Ethyl)-1,2,3-thiadiazole-5-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity compared to other thiadiazole derivatives.

Activité Biologique

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is an organic compound from the thiadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms. The presence of the isopropyl group at the 4-position contributes to its unique chemical behavior and biological activity.

Antimicrobial and Antifungal Activity

Research indicates that this compound has been investigated for its potential as an antimicrobial and antifungal agent. In vitro studies have demonstrated its effectiveness against various pathogens. For instance:

- Antimicrobial Efficacy : this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has shown promise against fungal infections, particularly those caused by Candida albicans and Aspergillus niger, indicating its potential use in treating fungal diseases .

Anti-inflammatory and Anticancer Properties

The compound is also being explored for its anti-inflammatory and anticancer properties.

- Anti-inflammatory Activity : Studies have suggested that it can reduce inflammation markers in cellular models, indicating its potential application in inflammatory diseases .

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation. For example, it has been tested against various cancer cell lines with promising results regarding cell viability reduction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:

| Substituent Position | Modification Type | Biological Activity Impact |

|---|---|---|

| 4 | Isopropyl group | Enhanced antimicrobial activity |

| 5 | Carboxylate group | Increased anticancer potency |

| Various | Halogen substitutions | Altered pharmacokinetics and efficacy |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Case Study on Antimicrobial Activity : In a study evaluating a series of thiadiazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial potential .

- Case Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% in human breast cancer cell lines (MCF-7) at a concentration of 10 µM .

Propriétés

IUPAC Name |

ethyl 4-propan-2-ylthiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-6(5(2)3)9-10-13-7/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKQOGJHTXSUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660701 |

Source

|

| Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-79-6 |

Source

|

| Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.